REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH:23]=[O:24])[N:18]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:23]([C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:18]=1)=[O:24] |f:1.2.3,^1:35,37,56,75|
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Name
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|
Quantity
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1.46 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
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|
Quantity
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2.65 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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1.86 g
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Type
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reactant
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Smiles
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BrC1=NC(=CC=C1)C=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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116 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The biphasic mixture was vigorously stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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of degassed 4:1H2O/MeOH
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Type
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TEMPERATURE
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Details
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On cooling to RT
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Type
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CUSTOM
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Details
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the organic phase was separated
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Type
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WASH
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Details
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the aqueous phase was washed with 3×25 mL of Et2O
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Type
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WASH
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Details
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The combined organic extracts were washed with 3×25 mL of H2O and 20 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
|
After removing the volatiles in vacuo
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Type
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CUSTOM
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Details
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the resultant brown oil was chromatographed on silica with hexanes/CH2Cl2
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Type
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CUSTOM
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Details
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the volatiles were removed
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Name
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|
Type
|
product
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Smiles
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C(=O)C1=NC(=CC=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |